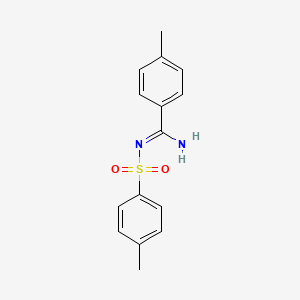

(Z)-4-methyl-N'-tosylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-methyl-N'-tosylbenzimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTB, and it is a member of the benzimidazole family of compounds. MTB has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Fluorescence Sensing and Biological Applications

(Z)-4-methyl-N'-tosylbenzimidamide derivatives have been explored in the field of fluorescence sensing, particularly for detecting zinc ions. A related compound, 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol (HL), has been investigated for its high selectivity for Zn2+ ions. This compound can act as a zinc ion-selective luminescent probe in biological applications under physiological conditions. Its ability to form a hexanuclear complex characterized by X-ray crystallography contributes to a significant increase in emission upon Zn2+ presence, making it suitable for monitoring intracellular Zn2+ concentrations in living cells, such as in B16F10 mouse melanoma and A375 human melanoma cells (Roy et al., 2007).

Photocatalytic Applications

In the realm of photocatalysis, compounds similar to (Z)-4-methyl-N'-tosylbenzimidamide have been utilized to enhance photocatalytic degradation of pollutants. Studies on the indirect all-solid-state Z-scheme g-C3N4-RGO-TiO2 nanoheterojunctions, for example, have demonstrated significantly enhanced photocatalytic activities. These activities are particularly notable in the degradation of methylene blue under simulated solar light irradiation, showcasing the potential of these compounds in environmental remediation applications (Wu et al., 2017).

Potential in Cancer Research

In medicinal chemistry, certain derivatives of (Z)-4-methyl-N'-tosylbenzimidamide have shown potential as anti-cancer agents. For instance, novel quinuclidinone derivatives, such as substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides, have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines. These derivatives exhibit potent anti-cancer activity, highlighting the utility of (Z)-4-methyl-N'-tosylbenzimidamide derivatives in cancer research and therapy development (Soni et al., 2015).

properties

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPWSHIFIDFWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-N'-tosylbenzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)

![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)

![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)

![1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2949783.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)